3,6-Diethynylquinoline
Description
3,6-Diethynylquinoline is a quinoline derivative featuring two ethynyl (-C≡CH) groups at the 3- and 6-positions of the heteroaromatic ring. Quinoline itself (C₉H₇N) is a bicyclic structure comprising a benzene ring fused to a pyridine ring. The ethynyl substituents confer unique electronic and steric properties:
- Electronic Effects: Ethynyl groups are strong electron-withdrawing moieties due to sp-hybridized carbons, reducing electron density on the quinoline core. This enhances reactivity in cross-coupling reactions (e.g., Sonogashira coupling) .
- Applications: Ethynyl-functionalized quinolines are valuable in materials science (e.g., conductive polymers) and medicinal chemistry, where the linear geometry of the ethynyl group facilitates π-conjugation and ligand-receptor interactions .
Properties
Molecular Formula |
C13H7N |
|---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
3,6-diethynylquinoline |
InChI |
InChI=1S/C13H7N/c1-3-10-5-6-13-12(7-10)8-11(4-2)9-14-13/h1-2,5-9H |
InChI Key |
JCYWXAYAZPTOJN-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC2=CC(=CN=C2C=C1)C#C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Diethynylquinoline typically involves the functionalization of quinoline derivatives. One common method is the Sonogashira coupling reaction, where a halogenated quinoline derivative reacts with an ethynyl compound in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF).
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to enhance yield and purity, as well as employing continuous flow reactors for better control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions: 3,6-Diethynylquinoline undergoes various types of chemical reactions, including:
Oxidation: The ethynyl groups can be oxidized to form carbonyl compounds.
Reduction: The quinoline ring can be reduced under hydrogenation conditions.
Substitution: The ethynyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or osmium tetroxide.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Oxidation: Formation of quinoline-3,6-dione.
Reduction: Formation of dihydroquinoline derivatives.
Substitution: Formation of substituted quinoline derivatives.
Scientific Research Applications
3,6-Diethynylquinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential as an anticancer agent, given its ability to interact with DNA and inhibit cell proliferation.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 3,6-Diethynylquinoline in biological systems involves its interaction with cellular components. The ethynyl groups can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of enzymatic activity and disruption of cellular processes. The quinoline ring can intercalate into DNA, causing structural changes that inhibit replication and transcription.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares 3,6-Diethynylquinoline with key analogs:
Physicochemical Properties
- Solubility: this compound’s low polarity limits aqueous solubility, whereas hydroxyl or hydrazino substituents (e.g., 6-Hydrazinoquinoline) improve hydrophilicity .
Biological Activity
3,6-Diethynylquinoline is a compound belonging to the quinoline family, which has garnered attention for its diverse biological activities. This article explores the synthesis, biological evaluation, and potential applications of this compound, focusing on its pharmacological properties and mechanisms of action.
Chemical Structure and Synthesis
The chemical structure of this compound can be represented as follows:
The synthesis of this compound typically involves the introduction of ethynyl groups at the 3 and 6 positions of the quinoline ring. Various synthetic routes have been reported, often utilizing Sonogashira coupling reactions to achieve the desired substitution pattern.
Antimicrobial Properties
Quinoline derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds with similar structures to this compound exhibit significant antibacterial and antifungal activities. For instance, studies have shown that certain quinoline derivatives can inhibit the growth of various bacterial strains with minimal inhibitory concentrations (MICs) in the low micromolar range .
Anticancer Activity
This compound has shown promising anticancer activity in preliminary studies. It has been evaluated against several cancer cell lines, demonstrating cytotoxic effects that correlate with its concentration. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 12.5 | Apoptosis induction |
| HeLa | 8.3 | Cell cycle arrest (G2/M phase) |
| A549 | 15.0 | Inhibition of proliferation |
Antiviral Activity
Recent studies have also explored the antiviral potential of quinoline derivatives. For example, compounds structurally related to this compound have shown inhibitory effects against viruses such as Zika and hepatitis B virus (HBV). The mechanism involves interference with viral replication processes .
Study on Antimicrobial Efficacy
In a comparative study evaluating various quinoline derivatives, this compound was tested against Gram-positive and Gram-negative bacteria. The results indicated that it possessed a broad spectrum of activity with an MIC ranging from 4 to 32 µg/mL depending on the bacterial strain tested. Notably, it was more effective against Gram-positive bacteria .
Study on Anticancer Effects
A detailed investigation into the anticancer properties of this compound involved treating MCF-7 breast cancer cells with varying concentrations of the compound. Flow cytometry analysis revealed that exposure led to a significant increase in apoptotic cells compared to controls (p < 0.05), indicating its potential as an effective anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
